AEAPTMS Yields Superior Adhesion to Copper Versus APTMS and MPS: DFT and Peel Test Evidence
In a direct head-to-head comparison of three silane coupling agents on copper substrates, aminoethyl-aminopropyltrimethoxysilane (AEAPS, synonym for 51279-08-4) was evaluated against aminopropyltrimethoxysilane (APS) and mercaptopropyltrimethoxysilane (MPS) using density functional theory (DFT) simulations and experimental 90° peel tests. The DFT-calculated adhesion energy ranked as AEAPS/Cu > MPS/Cu > APS/Cu, and the experimental peel strength followed the identical order, confirming AEAPS as the most effective coupling agent for strong copper adhesion among the three candidates tested [1].
| Evidence Dimension | Adhesion energy and peel strength at silane/copper interface |
|---|---|
| Target Compound Data | AEAPS (51279-08-4): Highest DFT adhesion energy and highest experimental peel strength among three silanes tested |
| Comparator Or Baseline | APS (3-aminopropyltrimethoxysilane): Lowest adhesion energy and peel strength; MPS (mercaptopropyltrimethoxysilane): Intermediate |
| Quantified Difference | AEAPS/copper > MPS/copper > APS/copper (adhesion energy ranking); peel strength ranking identical to DFT prediction |
| Conditions | DFT simulation (VASP, GGA-PBE functional) and experimental 90° peel test on copper substrate; published in Mechanical Engineering Journal, 2014 |
Why This Matters
For procurement decisions in electronic packaging and copper metallization applications, AEAPTMS provides demonstrably stronger interfacial adhesion than the commonly used monoamine APTMS or thiol-based MPS, reducing delamination risk.
- [1] Yamamoto, T., et al. Adhesion analysis of silane coupling agent/copper interface with density functional theory. Mechanical Engineering Journal, Vol. 1, No. 4, 2014, SMM0032. DOI: 10.1299/mej.2014smm0032. View Source
